molecular formula C12H12N4O4S2 B2936842 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide CAS No. 312941-97-2

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide

Cat. No.: B2936842
CAS No.: 312941-97-2
M. Wt: 340.37
InChI Key: ZEGCQFFMVMSIJF-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide is a complex organic compound featuring a unique molecular structure It stands out due to its incorporation of thiadiazole, nitro, and benzamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the 1,3,4-thiadiazole core. This is often achieved through cyclization reactions involving thiosemicarbazide and carbon disulfide under acidic conditions, followed by alkylation using ethyl iodide to introduce the ethylthio group. The nitrobenzamide moiety is then attached through amide bond formation using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine). The reaction conditions usually require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

In an industrial context, the synthesis might be streamlined to enhance scalability and cost-effectiveness. Industrial methods often employ large-scale reactors and automated systems to maintain precise reaction conditions. Continuous flow processes could be utilized to ensure consistent product quality. Solvent recovery and recycling strategies are also implemented to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide participates in various chemical reactions including:

  • Oxidation: : The ethylthio group can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

  • Substitution: : The methoxy and ethylthio groups can be replaced by other substituents under appropriate conditions using nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., palladium on carbon with hydrogen), and nucleophiles (e.g., thiolates). Reaction conditions vary from acidic to basic environments, with temperature and solvent choices tailored to the desired transformation.

Major Products

The major products depend on the specific reactions:

  • Oxidation might yield sulfoxides or sulfones.

  • Reduction converts the nitro group to an amino group.

  • Substitution reactions introduce new functional groups at the methoxy or ethylthio positions.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or ligand. The presence of the thiadiazole ring is particularly interesting for its bioactive properties.

Medicine

Medicinally, it is explored for its anti-inflammatory and antimicrobial activities. Preliminary studies suggest it could inhibit certain enzymes or pathways related to inflammation and bacterial growth.

Industry

Industrially, this compound can serve as a precursor for the synthesis of specialty chemicals and materials. Its unique structure is leveraged in the development of new polymers and coatings with specific properties.

Mechanism of Action

The exact mechanism of action varies based on its application. For instance, in medicinal chemistry, its mechanism might involve binding to active sites of target enzymes, thus inhibiting their activity. The nitro and thiadiazole groups play crucial roles in these interactions, often forming hydrogen bonds or van der Waals interactions with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide

  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-chloro-3-nitrobenzamide

  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-aminobenzamide

Uniqueness

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide distinguishes itself through the combination of the ethylthio and methoxy groups, which impart distinct chemical reactivity and biological activity. The precise arrangement and nature of these functional groups make it a versatile compound for various applications that its analogs might not fully replicate.

Conclusion

This compound is a multifunctional compound with a broad spectrum of applications across multiple scientific disciplines. Its unique chemical structure offers numerous opportunities for research and development, making it an intriguing subject for continued investigation.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S2/c1-3-21-12-15-14-11(22-12)13-10(17)7-4-5-9(20-2)8(6-7)16(18)19/h4-6H,3H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGCQFFMVMSIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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